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Compound of Interest

Compound Name: N-Boc-D-proline

Cat. No.: B389737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of N-Boc-D-proline, a crucial

building block in peptide synthesis and drug discovery. This document outlines its fundamental

identification parameters, including its CAS number, and presents detailed experimental

protocols for its characterization using modern analytical techniques.

Core Identification Parameters
N-Boc-D-proline, also known as (R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a

protected form of the amino acid D-proline. The tert-butoxycarbonyl (Boc) protecting group on

the amine facilitates its use in solid-phase peptide synthesis (SPPS).

CAS Number: 37784-17-1[1]

Physicochemical Properties
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Property Value Reference

Molecular Formula C₁₀H₁₇NO₄

Molecular Weight 215.25 g/mol

Melting Point 134-137 °C

Optical Activity
[α]²²/D +60° (c = 2 in acetic

acid)

Appearance
White to off-white crystalline

powder

Analytical Identification Methodologies
Accurate identification and characterization of N-Boc-D-proline are paramount for ensuring the

quality and integrity of synthetic peptides and pharmaceutical compounds. The following

sections detail the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of N-Boc-D-proline and for

separating its enantiomers. Chiral HPLC is particularly important to ensure the enantiomeric

excess of the D-isomer.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers of N-Boc-proline.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose-based

chiral stationary phase is effective for separating proline derivatives.

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is commonly

used. A typical starting condition is a mobile phase composition of hexane:ethanol with 0.1%

TFA. The exact ratio should be optimized to achieve baseline separation. For some proline

derivatives, a mobile phase of ethanol with 0.1% TFA has been shown to be effective.
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Flow Rate: 0.8 - 1.0 mL/min.

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for

reproducibility.

Detection: UV absorbance at 210 nm.

Sample Preparation: Dissolve a known concentration of N-Boc-D-proline in the mobile

phase or a suitable solvent like ethanol. The concentration should be within the linear range

of the detector.

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of N-Boc-D-proline,

providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of N-Boc-D-proline exhibits characteristic signals for the protons of the

pyrrolidine ring and the Boc protecting group.

Chemical Shift (ppm) Multiplicity Assignment

~4.2-4.4 m α-CH

~3.3-3.6 m δ-CH₂

~1.8-2.3 m β-CH₂, γ-CH₂

~1.4 s (CH₃)₃C- (Boc)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b389737?utm_src=pdf-body
https://www.benchchem.com/product/b389737?utm_src=pdf-body
https://www.benchchem.com/product/b389737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b389737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

~174-178 C=O (Carboxylic Acid)

~153-156 C=O (Boc)

~79-81 C(CH₃)₃ (Boc)

~59-61 α-CH

~46-48 δ-CH₂

~28-31 β-CH₂, γ-CH₂

~28 (CH₃)₃C- (Boc)

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve 5-10 mg of N-Boc-D-proline in approximately 0.6-0.7 mL of

the deuterated solvent in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Spectral width: Appropriate for the chemical shift range of the protons.

¹³C NMR Acquisition:

Number of scans: 1024 or more, depending on the sample concentration.

Proton decoupling should be applied.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in N-Boc-D-proline.

Wavenumber (cm⁻¹) Assignment

~3300-2500 (broad) O-H stretch (carboxylic acid)

~2980-2870 C-H stretch (aliphatic)

~1740-1700 C=O stretch (carboxylic acid)

~1690-1650 C=O stretch (Boc carbamate)

~1450-1365 C-H bend (aliphatic)

~1160 C-O stretch (Boc)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of the solid sample.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation:

Thoroughly grind 1-2 mg of N-Boc-D-proline with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of N-Boc-D-proline, confirming its identity. Electrospray ionization (ESI) is a common

technique for this analysis.

Expected Fragmentation Pattern (Positive Ion ESI-MS)

[M+H]⁺: The protonated molecular ion (m/z ≈ 216.12).

[M+Na]⁺: The sodium adduct of the molecular ion (m/z ≈ 238.10).

[M+H - C₄H₈]⁺: Loss of isobutylene from the Boc group (m/z ≈ 160.07).

[M+H - Boc]⁺: Loss of the entire Boc group (m/z ≈ 116.07).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Sample Preparation: Dissolve a small amount of N-Boc-D-proline in a suitable solvent such

as methanol or acetonitrile to a concentration of approximately 10-100 µg/mL.

Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Mass Analyzer: The mass spectrum is acquired in positive ion mode over a suitable m/z

range (e.g., 50-500).

Collision-Induced Dissociation (CID): To obtain fragmentation information (MS/MS), the

protonated molecular ion ([M+H]⁺) is isolated and fragmented by collision with an inert gas

(e.g., argon or nitrogen).

Workflow and Signaling Pathway Diagrams
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The following diagrams illustrate the logical workflow for the identification of N-Boc-D-proline
and a simplified representation of its role in a signaling pathway context in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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